molecular formula C8H5ClN2O2 B1418819 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 876379-80-5

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1418819
CAS No.: 876379-80-5
M. Wt: 196.59 g/mol
InChI Key: CWALPSZVWAMLMQ-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with substituted pyridines and hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.

    Cycloaddition Reaction: These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.

    Chlorination: The derivatives are then chlorinated at the 3-position using appropriate chlorinating agents.

    Hydrolysis: Finally, the ester group is hydrolyzed to form the carboxylic acid.

Industrial Production Methods

For large-scale production, the process is optimized to increase yield and reduce costs. This involves:

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chlorine atom.

    Oxidized or Reduced Forms: Compounds with altered oxidation states.

    Esters and Amides: Derivatives formed from reactions with alcohols and amines.

Scientific Research Applications

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting kinases and other enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals

Mechanism of Action

The mechanism of action of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyridine family, which has been associated with various therapeutic effects, including anti-inflammatory and anti-tubercular properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Compounds in the pyrazolo[1,5-a]pyridine class have shown promise in modulating various biochemical pathways:

  • Target Interaction : Similar compounds have been studied for their interaction with Mycobacterium tuberculosis , highlighting their potential as anti-tubercular agents .
  • Biochemical Pathways : These compounds may influence pathways involved in inflammation and cell signaling, potentially affecting the activity of kinases and other signaling molecules .

Antituberculosis Activity

A series of derivatives related to pyrazolo[1,5-a]pyridine have demonstrated significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives exhibited MIC values as low as 0.002 μg/mL against susceptible strains . The presence of substituents on the pyrazole ring was crucial for enhancing activity against resistant strains.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways involving NF-κB and MAPK signaling . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory potency.

Study 1: Antitubercular Activity

In a study investigating a range of pyrazolo[1,5-a]pyridine derivatives, several compounds were synthesized and evaluated for their antitubercular activity. The most promising candidates showed low cytotoxicity against Vero cells while maintaining high potency against both drug-susceptible and resistant Mtb strains .

CompoundMIC (μg/mL)Cytotoxicity (Vero Cells)
Compound A<0.002Low
Compound B<0.004Low
Compound C<0.381Moderate

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives. Compounds were tested for their ability to inhibit NF-κB/AP-1 reporter activity in a cell-based assay, demonstrating significant dose-dependent inhibition .

CompoundIC50 (µM)Mechanism of Action
Compound D4.8NF-κB Inhibition
Compound E30.1MAPK Pathway Modulation

Properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWALPSZVWAMLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671940
Record name 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-80-5
Record name 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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